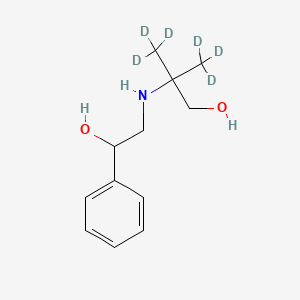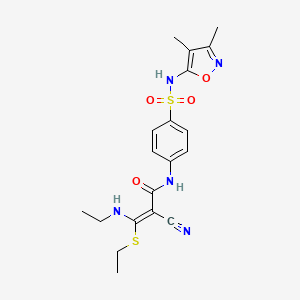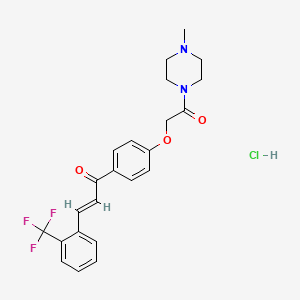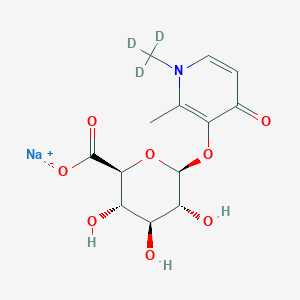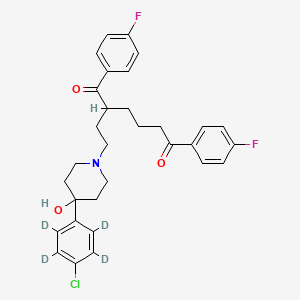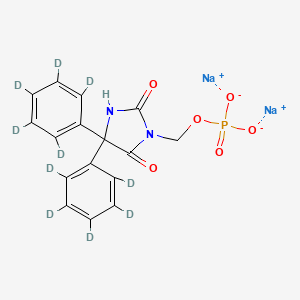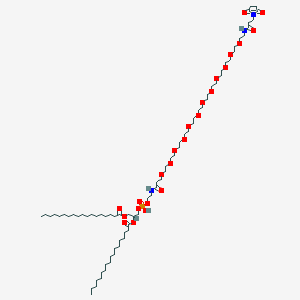
DSPE-PEG12-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG12-Mal): is a compound that combines the properties of phospholipids and polyethylene glycol with a maleimide functional group. This compound is widely used in the field of drug delivery due to its ability to form stable micelles and its biocompatibility. The hydrophobic properties of the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine allow for the encapsulation of hydrophobic drugs, while the polyethylene glycol increases the water solubility of the compound. The maleimide group can react with thiol groups to form stable covalent bonds, making it useful for conjugation with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and maleimide. The process typically starts with the activation of the carboxyl group of polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). This activated polyethylene glycol is then reacted with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form the polyethylene glycol-phospholipid conjugate. Finally, the maleimide group is introduced by reacting the polyethylene glycol-phospholipid conjugate with maleimide .
Industrial Production Methods: In industrial settings, the production of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is commonly used for the conjugation of the compound with thiol-containing biomolecules .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), maleimide.
Conditions: The reaction between the maleimide group and thiol groups typically occurs at a pH range of 6.5 to 7.5 and at room temperature
Major Products: The major product formed from the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide with thiol-containing biomolecules is a thioether-linked conjugate. This product is stable and retains the biocompatibility and solubility properties of the original compound .
Wissenschaftliche Forschungsanwendungen
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a linker for the conjugation of various molecules, facilitating the study of molecular interactions and the development of new materials .
Biology:
- Employed in the modification of proteins and peptides to enhance their stability and solubility.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Plays a crucial role in drug delivery systems, particularly for the encapsulation and targeted delivery of hydrophobic drugs.
- Used in the formulation of liposomes and nanoparticles for cancer therapy and other medical applications .
Industry:
- Applied in the production of biocompatible coatings and materials.
- Used in the development of advanced drug delivery systems and medical devices .
Wirkmechanismus
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves its ability to form stable micelles and its reactivity with thiol groups. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation of hydrophobic drugs, while the hydrophilic polyethylene glycol moiety increases the water solubility of the compound. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This enables the conjugation of the compound with various biomolecules, enhancing their stability and solubility .
Vergleich Mit ähnlichen Verbindungen
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG8-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG2000-Mal)
Comparison: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide is unique due to its specific polyethylene glycol chain length (12 units), which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and encapsulate hydrophobic drugs. Compared to other similar compounds with different polyethylene glycol chain lengths, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide offers improved solubility and stability, making it a preferred choice for various applications in drug delivery and bioconjugation .
Eigenschaften
Molekularformel |
C75H140N3O24P |
|---|---|
Molekulargewicht |
1498.9 g/mol |
IUPAC-Name |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86) |
InChI-Schlüssel |
NSUQHFQCPXYHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




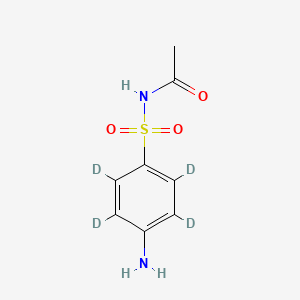
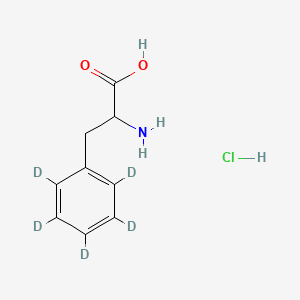


![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
